molecular formula C10H9IS B8687699 3-(2-Iodoethyl)-1-benzothiophene CAS No. 821787-20-6

3-(2-Iodoethyl)-1-benzothiophene

Cat. No.: B8687699
CAS No.: 821787-20-6
M. Wt: 288.15 g/mol
InChI Key: BSJACZAGTCMUOE-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)-1-benzothiophene is a benzothiophene derivative featuring an iodoethyl substituent at the 3-position. Benzothiophene scaffolds are pivotal in medicinal and materials chemistry due to their aromatic thiophene ring, which enhances electronic properties and biological activity.

Properties

CAS No.

821787-20-6

Molecular Formula

C10H9IS

Molecular Weight

288.15 g/mol

IUPAC Name

3-(2-iodoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9IS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2

InChI Key

BSJACZAGTCMUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from the evidence include iodinated benzothiophenes with methyl or aryl substituents. For example:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Mass Spec (m/z, %) Reference
3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) 136–138 1269 (C–S), 1051 (C–I) 396 (M⁺, 35), 269 (100)
3-(4-Chlorophenyl)-3-iodomethyl-2-benzothiophene-1(3H)-thione (5d) 53–55 1267 (C–S), 1051 (C–I) 416 (M⁺, 34), 269 (100)
3-Iodo-2-(p-tolyl)benzo[b]thiophene (4C)
  • Key Observations :
    • The iodoethyl group in the target compound may lower melting points compared to iodomethyl derivatives (e.g., 5c vs. 5d) due to increased alkyl chain flexibility.
    • IR spectra of iodinated analogs show characteristic C–I stretches near 1050 cm⁻¹ .

Reactivity and Stability

  • Catalytic Transformations: Sulfur in benzothiophenes interacts with catalysts (e.g., forming Ni₂S₃ during hydrogen transfer reactions) . The iodoethyl group’s electron-withdrawing nature may enhance stability under reductive conditions compared to non-halogenated analogs.
  • Cross-Coupling Potential: The iodine atom facilitates Suzuki or Ullmann couplings, as seen in 3-iodo-1-benzothiophen-2-yl derivatives .

Crystallographic and Spectroscopic Insights

  • Crystal Packing: 3-(4-Methoxybenzyl)-1-benzothiophene crystallizes in a monoclinic system (space group P) with a = 8.0158 Å, β = 112.563° . The iodoethyl group’s bulkier structure may lead to distinct packing motifs and solubility profiles.
  • NMR Trends : Analogs like 5c show δ 2.35–7.50 ppm in ¹H NMR for aromatic and alkyl protons , while iodinated derivatives exhibit deshielding effects near the iodine atom.

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